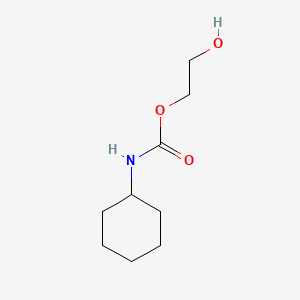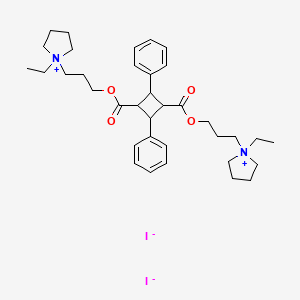
1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide, 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide, 2,4-diphenyl-1,3-cyclobutanedicarboxylate is a complex organic compound that combines a pyrrolidinium iodide salt with a cyclobutanedicarboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide typically involves the quaternization of 1-ethylpyrrolidine with 3-iodopropanol. This reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting iodide salt is then purified by recrystallization.
For the synthesis of 2,4-diphenyl-1,3-cyclobutanedicarboxylate, a cycloaddition reaction between diphenylacetylene and maleic anhydride is employed. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and conducted under an inert atmosphere to prevent oxidation. The product is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of these compounds would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield. Purification processes such as column chromatography and crystallization would be optimized for large-scale production.
化学反应分析
Types of Reactions: 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide can undergo nucleophilic substitution reactions due to the presence of the iodide ion. It can also participate in oxidation reactions where the hydroxyl group is converted to a carbonyl group.
2,4-diphenyl-1,3-cyclobutanedicarboxylate can undergo hydrolysis to yield the corresponding dicarboxylic acid. It can also participate in reduction reactions to form the corresponding diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products:
Oxidation of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide: 1-Ethyl-1-(3-oxopropyl)pyrrolidinium iodide.
Reduction of 2,4-diphenyl-1,3-cyclobutanedicarboxylate: 2,4-diphenyl-1,3-cyclobutanediol.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In medicinal chemistry, 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide can be investigated for its potential as a drug delivery agent due to its ionic nature and solubility in water. The cyclobutanedicarboxylate moiety may exhibit biological activity, making it a candidate for drug development.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its unique structural features may impart desirable properties such as thermal stability and mechanical strength.
作用机制
The mechanism of action of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide involves its interaction with biological membranes due to its ionic nature. It can disrupt membrane integrity, leading to cell lysis. The cyclobutanedicarboxylate ester can act as a prodrug, releasing active metabolites upon hydrolysis.
Molecular Targets and Pathways:
Membrane Disruption: The pyrrolidinium iodide moiety interacts with phospholipid bilayers.
Prodrug Activation: Esterases hydrolyze the cyclobutanedicarboxylate ester to release active carboxylic acids.
相似化合物的比较
- 1-Methyl-1-(3-hydroxypropyl)pyrrolidinium iodide
- 2,4-diphenyl-1,3-cyclobutanedicarboxylic acid
- 1-Ethyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Comparison: 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide is unique due to the combination of a pyrrolidinium iodide salt with a cyclobutanedicarboxylate ester. This dual functionality is not commonly found in similar compounds, making it a versatile candidate for various applications. The presence of both ionic and ester functionalities allows for diverse chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific fields.
属性
CAS 编号 |
4252-08-8 |
|---|---|
分子式 |
C36H52I2N2O4 |
分子量 |
830.6 g/mol |
IUPAC 名称 |
bis[3-(1-ethylpyrrolidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C36H52N2O4.2HI/c1-3-37(21-11-12-22-37)25-15-27-41-35(39)33-31(29-17-7-5-8-18-29)34(32(33)30-19-9-6-10-20-30)36(40)42-28-16-26-38(4-2)23-13-14-24-38;;/h5-10,17-20,31-34H,3-4,11-16,21-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
VEVFKGCZDTWDFJ-UHFFFAOYSA-L |
规范 SMILES |
CC[N+]1(CCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCC4)CC)C5=CC=CC=C5.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



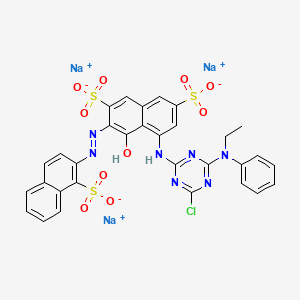

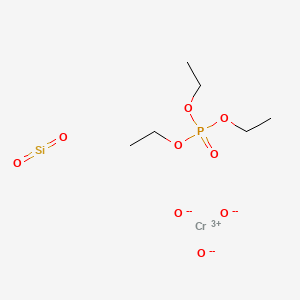
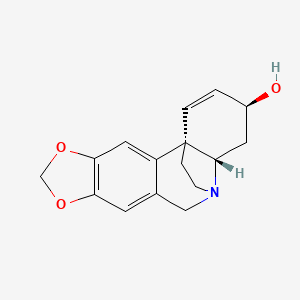
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)


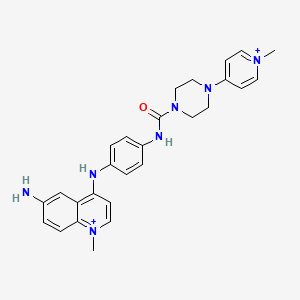
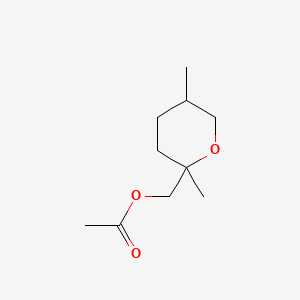
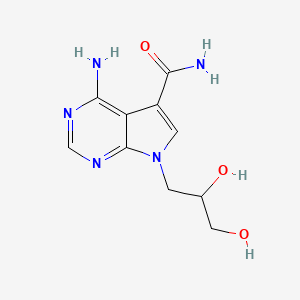

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
